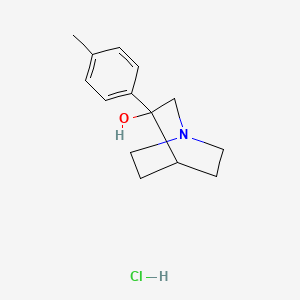![molecular formula C20H27N3O B5497185 N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5497185.png)
N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. Compound X is a member of the piperidine family of compounds and has been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X is not fully understood. However, it has been suggested that it exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in pain and inflammation pathways. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. Additionally, it has been shown to reduce the activity of the NF-κB pathway, which plays a key role in the regulation of inflammation and immune responses. In cancer cells, N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X is its potential use in the treatment of pain and inflammation-related disorders. Additionally, its antitumor activity makes it a promising candidate for cancer therapy. However, one limitation of N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, efforts should be made to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent. Finally, additional studies should be conducted to assess the safety and efficacy of N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X involves several steps, including the reaction of 4-isopropylphenylhydrazine with 4-methyl-1H-pyrrole-2-carboxylic acid, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine X has been shown to have antitumor activity, indicating its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
(4-methyl-1H-pyrrol-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14(2)16-6-8-17(9-7-16)22-18-5-4-10-23(13-18)20(24)19-11-15(3)12-21-19/h6-9,11-12,14,18,21-22H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKANKDOPKHXPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)


![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![methyl 2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5497138.png)
![3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B5497141.png)
![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)
![6-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5497160.png)
![methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5497164.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5497168.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5497173.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497189.png)
![N~2~-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5497191.png)
